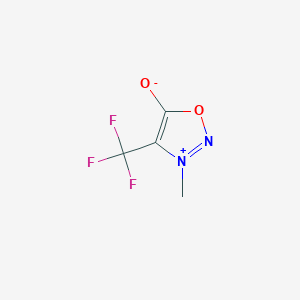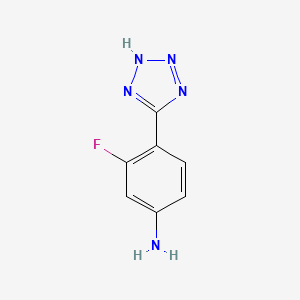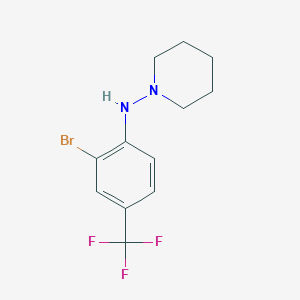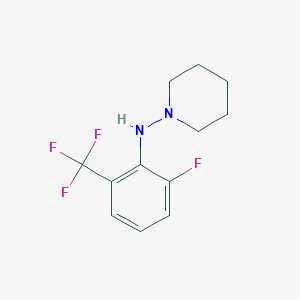![molecular formula C18H14ClF3N4 B1401694 {6-[4-(2-Cloro-pirimidin-4-il)-fenil]-4-trifluorometil-piridin-2-il}-dimetil-amina CAS No. 1311278-60-0](/img/structure/B1401694.png)
{6-[4-(2-Cloro-pirimidin-4-il)-fenil]-4-trifluorometil-piridin-2-il}-dimetil-amina
Descripción general
Descripción
The compound is a complex organic molecule that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The compound also includes a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms, and a dimethylamine group, which is a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the addition of the phenyl group, and the addition of the trifluoromethyl and dimethylamine groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group . Each of these groups could potentially participate in chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . The presence of the pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group would each contribute to these properties .Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
El compuesto es parte del andamiaje de alcaloide diazina (piridazina, pirimidina y pirazina), que es un compuesto que contiene dos nitrógenos ampliamente distribuido en la naturaleza . Estos compuestos tienen una amplia gama de aplicaciones farmacológicas . Se informa que exhiben actividades antimetabolita, anticancerígena, antibacteriana, antialérgica, tirosina cinasa, antimicrobiana, antagonista de los canales de calcio, antiinflamatoria, analgésica, antihipertensiva, antileishmanial, antituberculostática, anticonvulsiva, diurética y ahorradora de potasio, a actividades antiagresivas .
Aplicaciones Anticancerígenas
Los derivados de pirimidina, incluido este compuesto, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que modulan la leucemia mieloide . Por ejemplo, imatinib, Dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .
Aplicaciones Antimicrobianas y Antifúngicas
Se ha informado que los derivados de pirimidina tienen actividad antimicrobiana y antifúngica .
Aplicaciones Antiparasitarias
Se ha informado que los derivados de pirimidina tienen actividades antiparasitarias .
Aplicaciones Diuréticas
Se ha informado que los derivados de pirimidina tienen actividades diuréticas .
Aplicaciones Antitumorales
Se ha informado que los derivados de pirimidina tienen actividades antitumorales .
Aplicaciones Antifilariales
Se ha informado que los derivados de pirimidina tienen actividades antifilariales .
Inhibidores de la Topoisomerasa II del ADN
Se ha informado que los derivados de pirimidina son inhibidores de la topoisomerasa II del ADN .
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with various protein kinases or other enzymes involved in cellular signaling pathways
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and cellular signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cell proliferation, differentiation, and survival.
Pharmacokinetics
Its lipophilic nature and the presence of the pyrimidine and pyridine rings suggest it may have good cellular permeability, which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target and pathway information. Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities . These effects would be the result of its interactions with its targets and subsequent modulation of cellular pathways.
Safety and Hazards
Direcciones Futuras
The potential future directions for research on the compound could include exploring its uses in various applications, such as in the development of new drugs or materials . Further studies could also be conducted to better understand its physical and chemical properties, its reactivity, and its mechanism of action .
Propiedades
IUPAC Name |
6-[4-(2-chloropyrimidin-4-yl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4/c1-26(2)16-10-13(18(20,21)22)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(19)25-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBLCWVDNXHLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)

![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)

![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)

![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)




![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)